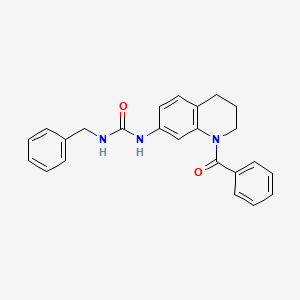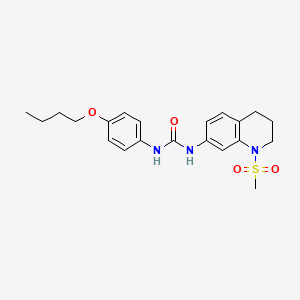![molecular formula C19H23N3O2S B6574750 1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1203275-94-8](/img/structure/B6574750.png)
1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a synthetic compound known for its diverse applications in chemical and biological research. Its structure combines a tetrahydroquinoline derivative with a thiophene moiety, making it a unique subject of study for various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea typically involves a multistep process. The following is a general outline of one possible synthetic route:
Starting Materials: : Begin with the tetrahydroquinoline derivative and thiophene derivative as the core building blocks.
Acylation: : Acylate the tetrahydroquinoline at the nitrogen position using 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Urea Formation: : Introduce the thiophene moiety via urea formation using a reagent like isocyanate or via direct coupling with a thiophene-based amine.
Purification: : Purify the final product using techniques such as recrystallization or column chromatography.
Industrial Production Methods: : For large-scale production, the process may be optimized for higher yields and efficiency. This could involve continuous flow reactors, automated reaction monitoring, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: : 1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or sulfoxide derivatives.
Reduction: : Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to modify the thiophene ring.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide, targeting the urea or thiophene components.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Hydrogen gas with Pd/C catalyst at room temperature.
Substitution: : Sodium methoxide in methanol as a solvent.
Major Products: : The major products from these reactions vary depending on the conditions and reagents used. For example, oxidation could yield carbonyl derivatives, while reduction might result in partially hydrogenated products.
Scientific Research Applications
1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Explored for its potential in modulating biological pathways and as a probe for studying cellular processes.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound’s mechanism of action depends on its application. In biological systems:
Molecular Targets: : It may interact with specific proteins or enzymes, altering their activity.
Pathways: : Can influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Compared to other tetrahydroquinoline or thiophene-based compounds, 1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea stands out due to its unique structural combination and reactivity profile. Similar compounds might include:
1-(2-methylpropanoyl)-2,3,4,5-tetrahydroquinoline
3-(thiophen-2-yl)-1-methylurea
N-(thiophen-2-ylmethyl)tetrahydroquinoline
Each of these compounds has its own distinct properties and applications, but the hybrid structure of this compound offers a unique platform for diverse research and industrial uses.
Properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)18(23)22-9-3-5-14-11-15(7-8-17(14)22)21-19(24)20-12-16-6-4-10-25-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQPKTXOSFCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)


![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)

![3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6574761.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)
